N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide
Description
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Properties
Molecular Formula |
C19H14ClFN2O3S |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H14ClFN2O3S/c20-13-4-3-5-15(12-13)23-27(25,26)16-10-8-14(9-11-16)22-19(24)17-6-1-2-7-18(17)21/h1-12,23H,(H,22,24) |
InChI Key |
ZMJAPIRAXNSGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide typically involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction between 3-chlorobenzenesulfonyl chloride and 4-aminophenylamine in the presence of a base such as triethylamine or pyridine.
Coupling with 2-Fluorobenzoyl Chloride: The intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (chlorine and fluorine), the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or receptor ligand.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting a particular enzyme or receptor, thereby disrupting a biological pathway. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-chlorobenzamide
- N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-bromobenzamide
- N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-iodobenzamide
Uniqueness
The uniqueness of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making them valuable in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
